molecular formula C14H15NO3 B2681838 1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid CAS No. 300541-60-0

1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid

Cat. No. B2681838
CAS RN: 300541-60-0
M. Wt: 245.278
InChI Key: RJZHKBSIYHHOMB-UHFFFAOYSA-N
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Description

1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is a chemical compound with the CAS Number: 300541-60-0. It has a molecular weight of 245.28 .


Synthesis Analysis

The synthesis of indole derivatives, such as 1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid, is a significant area of research in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15NO3/c1-8-13 (14 (16)17)11-7-10 (18-2)5-6-12 (11)15 (8)9-3-4-9/h5-7,9H,3-4H2,1-2H3, (H,16,17) .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported to show inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have also been investigated for their anti-inflammatory activity. For instance, the compound 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid showed significant anti-inflammatory activity .

Anticancer Activity

Indole derivatives are known to possess anticancer properties . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activities . These compounds can help in neutralizing harmful free radicals in the body .

Antimicrobial Activity

Indole derivatives have shown antimicrobial properties . They can be used in the development of new drugs to treat various microbial infections .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activities . They can be used in the development of new therapeutic agents for the treatment of diabetes .

Antimalarial Activity

Indole derivatives have shown potential as antimalarial agents . They can be used in the development of new drugs to treat malaria .

Anticholinesterase Activity

Indole derivatives have been found to possess anticholinesterase activities . They can be used in the development of new therapeutic agents for the treatment of diseases like Alzheimer’s .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online .

Future Directions

The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives are potential future directions in this field .

Mechanism of Action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of indole derivatives can vary greatly depending on their specific structure and the receptors they interact with . Without specific information on “1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid”, it’s difficult to provide an accurate description of its mode of action.

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors

properties

IUPAC Name

1-cyclopropyl-5-methoxy-2-methylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-8-13(14(16)17)11-7-10(18-2)5-6-12(11)15(8)9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZHKBSIYHHOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3CC3)C=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid

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